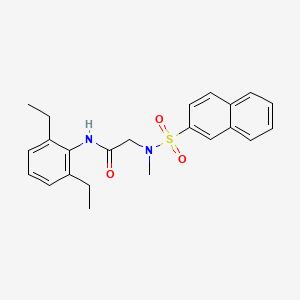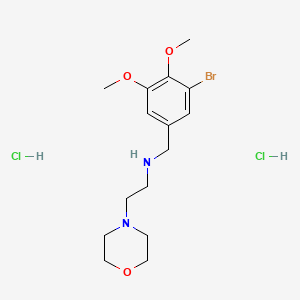![molecular formula C11H7F3N4OS B4625454 7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4625454.png)
7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of "7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine" derivatives can be achieved through various one-step procedures, demonstrating the compound's accessible and versatile nature for laboratory preparation. One such method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones, offering an efficient route to these derivatives with high yield and regioselectivity (Massari et al., 2017).
Molecular Structure Analysis
The molecular structure of related triazolo[1,5-a]pyrimidine compounds has been studied in different crystal environments, revealing insights into their supramolecular architecture. For instance, the triazolo[1,5-a]pyrimidine molecule exhibits layered structural arrangements and network of intermolecular hydrogen bonds in different solvates, contributing to its potential biological activity (Canfora et al., 2010).
Chemical Reactions and Properties
Triorganotin(IV) complexes of related triazolo[1,5-a]pyrimidine compounds have been synthesized, characterized, and shown to exhibit in vitro antimicrobial activity against Gram-positive bacteria. These complexes highlight the chemical reactivity and biological relevance of the triazolo[1,5-a]pyrimidine scaffold (Ruisi et al., 2010).
Scientific Research Applications
Synthesis and Structural Characterization
- Synthetic Approaches: Innovative synthetic routes have been developed for the preparation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing their importance in medicinal chemistry due to a wide range of pharmacological activities. These methods are crucial for generating diverse molecules for biological testing and potential therapeutic applications (Merugu, Cherukupalli, & Karpoormath, 2022).
Biological Activities and Potential Therapeutic Applications
- Antibacterial Activity: Certain derivatives, particularly those with specific substitutions, have demonstrated significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents (Prakash, Kumar, Kumar, Tyagi, & Kuhad, 2007).
- Adenosine Receptor Antagonism: Some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective adenosine A2a receptor antagonists, indicating their potential utility in the development of treatments for disorders associated with adenosine receptors (Baraldi, Manfredini, Simoni, Zappaterra, Zocchi, Dionisotti, & Ongini, 1994).
- Cardiovascular Applications: Research into 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines has uncovered their role as inhibitors of cAMP phosphodiesterase, with implications for their use as new cardiovascular agents due to their effects on cardiac output and heart rate (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982).
properties
IUPAC Name |
7-(furan-2-yl)-2-methylsulfanyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4OS/c1-20-10-16-9-15-8(11(12,13)14)5-6(18(9)17-10)7-3-2-4-19-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMBSETZZYKREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC(=NC2=N1)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Furan-2-yl)-2-(methylsulfanyl)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4625374.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4625393.png)
![N-(2,5-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4625397.png)
![1-[(4-butoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4625405.png)
![1-acetyl-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4625411.png)
![1-(2,6-dichlorobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4625416.png)
![3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B4625437.png)
![1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4625444.png)


![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)